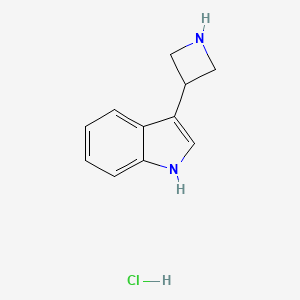

3-(Azetidin-3-yl)-1H-indole hydrochloride

Descripción

3-(Azetidin-3-yl)-1H-indole hydrochloride is a heterocyclic compound comprising an indole core fused to an azetidine ring. The indole moiety consists of a bicyclic structure with a benzene ring fused to a pyrrole ring, while the azetidine group is a four-membered nitrogen-containing ring. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. This compound is commercially available as a pharmaceutical intermediate, as indicated by its listing in chemical catalogs (100 mg, USD 318) .

Propiedades

IUPAC Name |

3-(azetidin-3-yl)-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-2-4-11-9(3-1)10(7-13-11)8-5-12-6-8;/h1-4,7-8,12-13H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVRGQVYLWYZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CNC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-34-1 | |

| Record name | 1H-Indole, 3-(3-azetidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1H-indole hydrochloride typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized from azetidin-3-one through a series of reactions, including the Horner–Wadsworth–Emmons reaction and aza-Michael addition.

Coupling with Indole: The azetidine derivative is then coupled with an indole precursor under specific conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

3-(Azetidin-3-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the azetidine or indole rings.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have highlighted the potential of azetidinyl compounds, including 3-(azetidin-3-yl)-1H-indole hydrochloride, in cancer therapy. For instance, a patent (WO2021215545A1) discusses the use of azetidinyl derivatives as inhibitors in combination therapies targeting specific mutations in cancer cells, such as KRAS-G12C mutations. These compounds are designed to enhance the efficacy of existing anticancer agents by targeting multiple pathways involved in tumor growth and survival .

Neuropharmacology

The compound is also being investigated for its role in neuropharmacological applications. A study focused on monoacylglycerol lipase (MAGL), an enzyme implicated in neurodegenerative diseases and psychiatric disorders, demonstrated that modifications to azetidine scaffolds can yield potent MAGL inhibitors. These inhibitors may help regulate endocannabinoid levels in the brain, providing a therapeutic avenue for conditions like anxiety and depression .

Case Study 1: Anticancer Efficacy

In vitro studies have demonstrated that certain azetidinyl compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from the azetidine scaffold were tested against breast cancer cells, showing IC50 values indicating effective growth inhibition .

Case Study 2: Neuroprotective Properties

Research exploring the neuroprotective effects of MAGL inhibitors has shown that these compounds can modulate neurotransmitter release and reduce neuroinflammation. A series of experiments indicated that specific modifications to the azetidine structure enhanced brain uptake and efficacy in animal models of neurodegeneration .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 3-(Azetidin-3-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets. The azetidine ring and indole structure allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Analogs with Modified Heterocycles

1-(Azetidin-3-yl)-1H-imidazole Hydrochloride

- Structure : Replaces the indole core with an imidazole ring.

- Properties : The smaller imidazole ring (five-membered, two nitrogen atoms) alters electronic distribution and hydrogen-bonding capacity compared to indole. Molecular weight: 159.62 g/mol .

3-(1-Methylpyrrolidin-2-ylidene)-3H-indole

- Structure : Features a pyrrolidine ring fused to indole.

- Properties: The planar geometry due to conjugation in the pyrrolidine moiety facilitates π-stacking interactions, as observed in its crystal structure . This contrasts with the non-planar azetidine ring in the target compound, which may reduce π-stacking but improve steric accessibility.

Azetidine-3-carboxylic Acid Hydrochloride

Substituent Effects on Indole Derivatives

Halogen-Substituted Indoles

- Example : 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) .

- Substituent : Chlorine at position 5.

- Impact : Electron-withdrawing Cl increases electrophilicity, altering reactivity in cross-coupling reactions. HRMS: 345.0910 (C₁₉H₁₄ClN₄).

Methoxy-Substituted Indoles

Physicochemical Properties

Actividad Biológica

3-(Azetidin-3-yl)-1H-indole hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Synthesis and Characterization

The synthesis of 3-(Azetidin-3-yl)-1H-indole hydrochloride typically involves the formation of the azetidine ring and subsequent attachment to the indole structure. Various synthetic routes have been explored, including:

- N-Alkylation : Utilizing alkyl halides to introduce azetidine moieties.

- Cyclization Reactions : Employing cyclization methods to form the indole structure.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that 3-(Azetidin-3-yl)-1H-indole hydrochloride exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.075 | Induces apoptosis and inhibits cell proliferation |

| Hs578T (Triple-negative breast cancer) | 0.033 | Disrupts microtubule dynamics |

| A549 (Lung) | 0.620 | Modulates signaling pathways involved in cell survival |

The compound's mechanism involves tubulin destabilization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, 3-(Azetidin-3-yl)-1H-indole hydrochloride has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, indicating potential use as an antibacterial agent:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of 3-(Azetidin-3-yl)-1H-indole hydrochloride can be attributed to several mechanisms:

- Inhibition of Kinases : The compound interacts with specific kinases involved in cancer progression, leading to reduced cell proliferation.

- Microtubule Disruption : By binding to tubulin, it prevents proper microtubule assembly, essential for mitosis.

- Apoptotic Pathways Activation : It triggers intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Case Studies

Several studies have highlighted the therapeutic potential of 3-(Azetidin-3-yl)-1H-indole hydrochloride:

- Study on Breast Cancer Cells :

- Antimicrobial Evaluation :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Azetidin-3-yl)-1H-indole hydrochloride?

- Methodological Answer : A common approach involves Cu(I)-catalyzed coupling reactions. For example, 3-(2-aminoethyl)-1H-indole derivatives can react with azetidine precursors in PEG-400/DMF solvent systems under ambient conditions for 48 hours. Post-reaction, the product is purified via silica gel chromatography (e.g., 70:30 ethyl acetate/hexane) and characterized by / NMR and HRMS . Adjust substituents on the indole core (e.g., methoxy groups) to tailor reactivity.

Q. Which analytical techniques are critical for confirming the structure of 3-(Azetidin-3-yl)-1H-indole hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : NMR (500 MHz in CDCl) identifies proton environments (e.g., indole NH at δ 7.62 ppm, azetidine CH at δ 4.70 ppm). NMR confirms carbon frameworks (e.g., aromatic carbons at δ 113–110 ppm) .

- HRMS : High-resolution mass spectrometry (e.g., FAB-HRMS m/z 349.1671 [M+H]) validates molecular weight .

- TLC : R values (e.g., 0.50 in ethyl acetate/hexane) monitor reaction progress .

Q. How are impurities in 3-(Azetidin-3-yl)-1H-indole hydrochloride detected and quantified?

- Methodological Answer : Reverse-phase HPLC (≥98% purity) with UV detection is standard. For example, a C18 column and acetonitrile/water gradient can resolve byproducts. Compare retention times and peak areas against reference standards .

Advanced Research Questions

Q. How can researchers optimize low yields in azetidine-indole coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Cu(I) sources (e.g., CuI vs. CuBr) and ligands (e.g., phenanthroline) to enhance catalytic efficiency .

- Solvent Systems : Evaluate polar aprotic solvents (DMF, DMSO) or ionic liquids for improved solubility .

- Reaction Time/Temperature : Extend reaction times (>48 hours) or moderate heating (40–60°C) to drive equilibria .

Q. What strategies address overlapping NMR signals in structurally complex azetidine-indole derivatives?

- Methodological Answer :

- 2D NMR : Use COSY, HSQC, and HMBC to resolve coupling patterns and assign quaternary carbons (e.g., distinguishing azetidine CH from indole protons) .

- Deuterated Solvents : Switch from CDCl to DMSO-d to shift exchangeable protons (e.g., NH) downfield .

- Variable Temperature NMR : Reduce signal broadening caused by conformational dynamics .

Q. How can halogen substituents (e.g., F, Cl) be introduced to the indole ring without disrupting the azetidine moiety?

- Methodological Answer :

- Pre-functionalized Indoles : Start with halogenated indole-3-carbaldehydes (e.g., 5-fluoro-1H-indole-3-carbaldehyde) and perform Sonogashira or Ullmann couplings post-azetidine installation .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the azetidine NH during halogenation steps .

Q. How do researchers resolve contradictions in reported spectral data for azetidine-indole derivatives?

- Methodological Answer :

- Purity Verification : Re-crystallize samples (e.g., CHCl/MeOH) and re-run NMR/HRMS to exclude solvent or impurity artifacts .

- Cross-lab Validation : Compare data with independent studies (e.g., check shifts for azetidine carbons across publications) .

- Computational Modeling : Simulate NMR spectra using DFT (e.g., B3LYP/6-311+G(d,p)) to validate experimental assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.